molecular formula C15H10F4N2S B2584332 2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS No. 905772-23-8

2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2584332
CAS No.: 905772-23-8
M. Wt: 326.31
InChI Key: ZJQHARDTAUCZQH-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile is a compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of fluorine atoms, a trifluoromethyl group, and a thioether linkage. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile typically involves the introduction of fluorine atoms and the formation of a thioether linkage. One common method involves the nucleophilic substitution reaction of a pyridine derivative with a fluorinated benzyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like tetrabutylammonium fluoride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Tetrabutylammonium fluoride, potassium carbonate.

Major Products

Scientific Research Applications

2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group enhances its binding affinity to enzymes and receptors. The thioether linkage allows for the formation of stable complexes with biological macromolecules, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of its fluorinated benzyl thioether and trifluoromethyl-substituted pyridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4N2S/c1-9-6-13(15(17,18)19)12(7-20)14(21-9)22-8-10-2-4-11(16)5-3-10/h2-6H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQHARDTAUCZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC2=CC=C(C=C2)F)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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